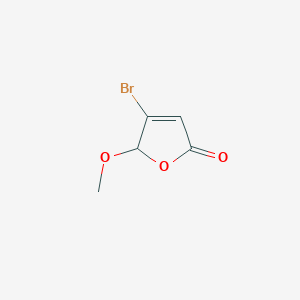

4-Bromo-5-methoxy-2(5H)-furanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-5-methoxy-2(5H)-furanone is a useful research compound. Its molecular formula is C5H5BrO3 and its molecular weight is 193 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

1. Antimicrobial Properties

Research indicates that 4-bromo-5-methoxy-2(5H)-furanone and its derivatives exhibit notable antimicrobial activities. For instance, studies have shown that certain furanones can inhibit the growth of antibiotic-resistant bacteria such as Staphylococcus aureus (MRSA) by interfering with quorum sensing, a process that bacteria use to communicate and coordinate their behavior . The ability of these compounds to disrupt bacterial communication makes them promising candidates for developing new antibacterial agents.

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For example, some furanone derivatives showed effective inhibition of cell proliferation in murine colon adenocarcinoma cell lines with IC50 values indicating potent activity . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Synthetic Utility

1. Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including bromination reactions of parent furanones under controlled conditions. The compound serves as a versatile intermediate for synthesizing more complex molecules with diverse biological activities . The ability to modify its structure allows researchers to explore a wide range of derivatives that may enhance or alter its biological properties.

2. High-throughput Screening

The solid-phase synthesis approach has been applied to create libraries of substituted furanones, facilitating high-throughput screening for potential pharmaceutical leads. This method enhances the efficiency of discovering new compounds with desirable biological activities while minimizing the time and resources required for synthesis .

Case Studies and Research Findings

化学反応の分析

Hydrolysis to 4-Bromo-5-Hydroxy-2(5H)-Furanone

Reaction Conditions :

Mechanism : Acid-catalyzed cleavage of the methoxy group generates the corresponding hydroxy derivative. This reaction preserves the bromine substituent at position 4 while introducing a hydroxyl group at position 5, enhancing reactivity for subsequent functionalization .

Applications : The product, 4-bromo-5-hydroxy-2(5H)-furanone, is pivotal in combinatorial chemistry for synthesizing amide libraries via solid-phase reactions .

Bromination and Halogenation Reactions

Reactivity Profile :

The electron-deficient furanone ring facilitates electrophilic substitution. Key findings include:

Notes :

-

N-Bromosuccinimide (NBS) selectively brominates position 3, while Br₂ targets position 4 .

-

Competitive formation of 3,5-dibromo derivatives occurs under excess brominating agents .

Nucleophilic Substitution at C-4 Bromine

Key Transformations :

-

Amine Reactions : Reacts with primary/secondary amines (e.g., piperazine derivatives) in DMF at 35°C to form 4-amino-5-methoxy-2(5H)-furanones .

-

Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids enable aryl group introduction at C-4 .

Challenges :

-

Bromine at C-4 exhibits moderate leaving-group ability, requiring catalytic systems (e.g., PdCl₂(PPh₃)₂) for efficient substitution .

Ring-Opening and Rearrangement Reactions

Acid/Base-Mediated Pathways :

-

Acidic Conditions : Prolonged exposure to H₂SO₄ induces ring contraction, forming γ-lactone derivatives .

-

Basic Conditions : DBU (1,8-diazabicycloundec-7-ene) promotes dehydrobromination, yielding unsaturated lactones .

Photochemical Reactions :

-

UV irradiation in CH₂Cl₂ with Rose Bengal sensitizer generates hydroxylated byproducts via radical intermediates .

Biological Activity of Derivatives

While not a direct reaction of the compound itself, derivatives like 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (C30) exhibit:

-

Anti-Biofilm Activity : Inhibits E. coli biofilm formation at 60 µg/mL (55% thickness reduction) .

-

Mutagenicity : Trihalogenated analogues show Salmonella typhimurium mutagenicity up to 10³ rev/nmol .

Comparative Reactivity with Analogues

| Property | This compound | Mucochloric Acid (3,4-Dichloro) | Mucobromic Acid (3,4-Dibromo) |

|---|---|---|---|

| Electrophilicity at C-4 | Moderate | High | High |

| Hydrolysis Rate (t₁/₂) | 2.5 h (pH 7) | 0.8 h (pH 7) | 1.2 h (pH 7) |

| Suzuki Coupling Efficiency | 75–91% | 60–78% | 65–85% |

特性

IUPAC Name |

3-bromo-2-methoxy-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO3/c1-8-5-3(6)2-4(7)9-5/h2,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEYLBDMUSTQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(=CC(=O)O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452111 |

Source

|

| Record name | 2(5H)-Furanone, 4-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62594-18-7 |

Source

|

| Record name | 2(5H)-Furanone, 4-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。